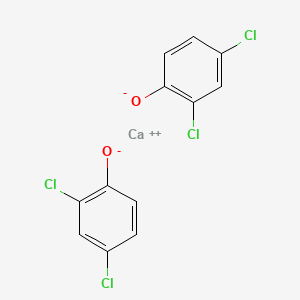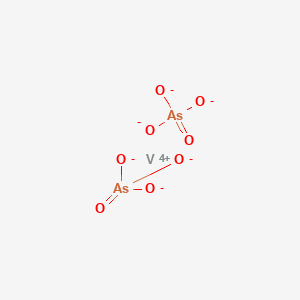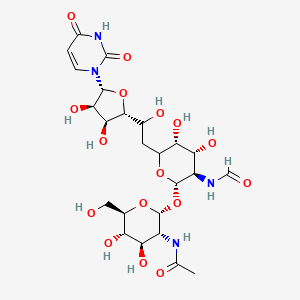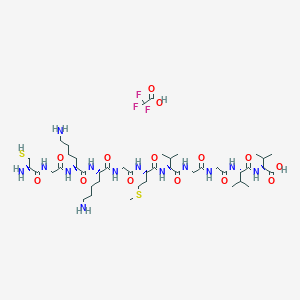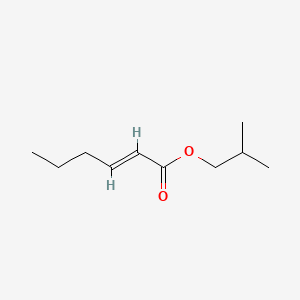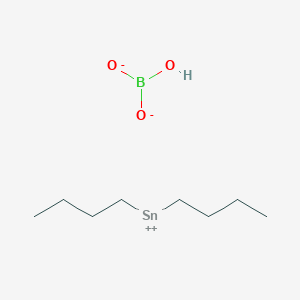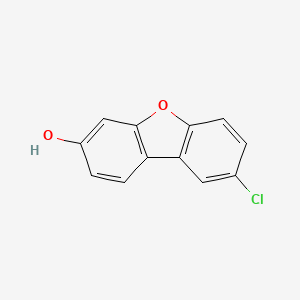
10-Oxo-4-decenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Oxo-4-decenoic acid is a medium-chain unsaturated fatty acid with a ketone functional group at the 10th carbon and a double bond between the 4th and 5th carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
10-Oxo-4-decenoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-decenoic acid using oxidizing agents such as potassium permanganate or osmium tetroxide. Another method includes the use of lipoxygenase and hydroperoxide lyase enzymes to break down linoleic acid, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysis due to its high selectivity and environmentally friendly nature. For instance, whole-cell catalytic biosynthesis using Escherichia coli has been employed to produce this compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
10-Oxo-4-decenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction of the ketone group can yield 10-hydroxy-4-decenoic acid.
Substitution: The double bond allows for addition reactions, such as halogenation or hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, hydrogen gas with a palladium catalyst.
Major Products
Oxidation: 10-Oxo-4-decanoic acid.
Reduction: 10-Hydroxy-4-decenoic acid.
Substitution: Various halogenated or hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Known to stimulate mycelial growth in mushrooms and other fungi.
Medicine: Investigated for its antibacterial, antioxidative, and anti-inflammatory properties.
Industry: Utilized in the production of flavoring agents and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 10-Oxo-4-decenoic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain bacteria by disrupting their cell membranes and inhibiting essential enzymes . Additionally, it can stimulate the production of enzymes such as laccase in fungi, promoting their growth .
Vergleich Mit ähnlichen Verbindungen
10-Oxo-4-decenoic acid can be compared with other similar compounds, such as:
9-Oxo-2-decenoic acid: Another medium-chain unsaturated fatty acid with a ketone group at the 9th carbon.
10-Hydroxy-2-decenoic acid: A hydroxylated derivative of this compound, known for its antioxidative and anti-inflammatory effects.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable intermediate in chemical synthesis. Furthermore, its biological activities open up possibilities for its use in medicine and biotechnology.
Eigenschaften
CAS-Nummer |
70994-13-7 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
(E)-10-oxodec-4-enoic acid |
InChI |
InChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h2,4,9H,1,3,5-8H2,(H,12,13)/b4-2+ |
InChI-Schlüssel |
RMWKFDCOCADQIU-DUXPYHPUSA-N |
Isomerische SMILES |
C(CCC=O)C/C=C/CCC(=O)O |
Kanonische SMILES |
C(CCC=O)CC=CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


